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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzo[d]oxazole

Cat. No.: B1442572 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic signature of 5-
Bromo-2-chlorobenzo[d]oxazole, a halogenated heterocyclic compound of interest in

synthetic and medicinal chemistry. Due to the limited availability of public, experimentally-

derived spectra for this specific molecule, this guide leverages predictive methodologies and

comparative data from structurally analogous compounds to offer a robust interpretation of its

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. This approach is designed to empower researchers, scientists, and drug development

professionals in the identification, characterization, and quality control of this compound.

Molecular Structure and Spectroscopic Overview
5-Bromo-2-chlorobenzo[d]oxazole possesses a rigid bicyclic core consisting of a fused

benzene and oxazole ring system. The strategic placement of a bromine atom at the 5-position

and a chlorine atom at the 2-position significantly influences its electronic properties and,

consequently, its interaction with electromagnetic radiation and its fragmentation behavior in

mass spectrometry.

The anticipated spectroscopic data is a composite of the characteristic signals from the

benzoxazole nucleus and the effects of the halogen substituents. Understanding these

individual contributions is paramount for accurate spectral interpretation.

Caption: Chemical structure of 5-Bromo-2-chlorobenzo[d]oxazole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 5-Bromo-2-chlorobenzo[d]oxazole, both ¹H and ¹³C NMR are

indispensable for structural confirmation.

¹H NMR Spectroscopy: Predicted Chemical Shifts and
Coupling Patterns
The proton NMR spectrum of 5-Bromo-2-chlorobenzo[d]oxazole is expected to exhibit

signals in the aromatic region, corresponding to the three protons on the benzene ring. The

chemical shifts are influenced by the anisotropic effects of the fused oxazole ring and the

electronic effects of the bromine atom.

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-chlorobenzo[d]oxazole

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 7.6 - 7.8 d ~2.0

H-6 7.4 - 7.6 dd ~8.5, 2.0

H-7 7.2 - 7.4 d ~8.5

Causality behind Predictions: The predicted chemical shifts are based on the analysis of

related structures, such as 5-bromobenzoxazole and 5-bromo-2-chlorobenzoic acid. The

downfield shift of H-4 is attributed to its proximity to the electronegative oxygen and nitrogen

atoms of the oxazole ring. The ortho- and meta-coupling constants are typical for substituted

benzene rings.

¹³C NMR Spectroscopy: Predicted Chemical Shifts
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The

spectrum is expected to show seven distinct signals for the seven carbon atoms in the

benzoxazole ring system.

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-chlorobenzo[d]oxazole
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Carbon Predicted Chemical Shift (δ, ppm)

C-2 155 - 160

C-3a 140 - 145

C-4 110 - 115

C-5 115 - 120

C-6 125 - 130

C-7 118 - 123

C-7a 150 - 155

Expert Insights: The chemical shift of C-2 is significantly downfield due to its direct attachment

to the electronegative chlorine and its position within the oxazole ring. The C-Br bond will also

influence the chemical shift of C-5.

NMR Data Acquisition and Analysis Workflow

Sample Preparation
(Dissolution in CDCl3)

¹H NMR Acquisition
(400 MHz Spectrometer)

¹³C NMR Acquisition
(100 MHz Spectrometer)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Interpretation
(Chemical Shifts, Coupling Constants, Integration) Structural Confirmation

Click to download full resolution via product page

Caption: A typical workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Bromo-2-chlorobenzo[d]oxazole will be characterized by

vibrations of the benzoxazole ring system.
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Table 3: Predicted IR Absorption Bands for 5-Bromo-2-chlorobenzo[d]oxazole

Wavenumber (cm⁻¹) Vibration

1600 - 1650 C=N stretching

1450 - 1550 Aromatic C=C stretching

1200 - 1300 C-O-C stretching

1000 - 1100 C-Cl stretching

800 - 900 C-H out-of-plane bending

600 - 700 C-Br stretching

Self-Validating System: The combination of a strong C=N stretch, aromatic C=C stretches, and

the C-O-C stretch provides a unique fingerprint for the benzoxazole core. The presence of

absorptions in the lower wavenumber region corresponding to C-Cl and C-Br stretches further

corroborates the identity of the halogenated compound.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity.

Predicted Molecular Ion and Isotopic Pattern
The nominal molecular weight of 5-Bromo-2-chlorobenzo[d]oxazole is 231 g/mol . However,

due to the presence of bromine and chlorine, the mass spectrum will exhibit a characteristic

isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine

has two major isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This will result in a cluster of peaks for

the molecular ion (M⁺). The most abundant peaks will be at m/z 231 (C₇H₃⁷⁹Br³⁵ClNO) and 233

(C₇H₃⁸¹Br³⁵ClNO and C₇H₃⁷⁹Br³⁷ClNO), with a smaller peak at m/z 235 (C₇H₃⁸¹Br³⁷ClNO).

Predicted Fragmentation Pathway
The fragmentation of 5-Bromo-2-chlorobenzo[d]oxazole is expected to proceed through the

loss of the halogen atoms and fragmentation of the benzoxazole ring.
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m/z 231/233/235

[M-Cl]⁺
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- Cl

[M-Br]⁺
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- Br

[M-Cl-CO]⁺
m/z 168/170

- CO
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Caption: Predicted major fragmentation pathways for 5-Bromo-2-chlorobenzo[d]oxazole.

Experimental Protocols
While specific experimental data for the target compound is not publicly available, the following

are generalized, field-proven protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-
chlorobenzo[d]oxazole in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer. Use a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz spectrometer. A larger

number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol
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Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample

with dry potassium bromide.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and compare them with the

predicted values.

Mass Spectrometry Protocol
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or by using a gas chromatograph (GC-MS) for volatile samples.

Ionization: Use Electron Impact (EI) ionization at 70 eV.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Data Analysis: Analyze the molecular ion cluster and the fragmentation pattern to confirm the

structure.

Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of 5-
Bromo-2-chlorobenzo[d]oxazole. By combining theoretical predictions with comparative data

from analogous compounds, a comprehensive understanding of its NMR, IR, and MS

properties has been established. The provided protocols offer a standardized approach for the

experimental verification of these predictions. This guide serves as a valuable resource for

researchers working with this and similar halogenated benzoxazole derivatives, facilitating their

synthesis, purification, and structural elucidation.

To cite this document: BenchChem. [Spectroscopic Elucidation of 5-Bromo-2-
chlorobenzo[d]oxazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442572#spectroscopic-data-of-5-bromo-2-
chlorobenzo-d-oxazole-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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